O,O'-Diethyl methylphosphonothioate

Atmospheric Chemistry Environmental Fate Kinetics

O,O'-Diethyl methylphosphonothioate (DEMPT) is an organophosphorus compound of the phosphonothioate class , characterized by the molecular formula C5H13O2PS and a molecular weight of 168.19 g/mol. As a liquid with a purity specification of 97% from commercial sources , it serves as a key building block in organic synthesis and as a precursor for more complex phosphorus-containing molecules.

Molecular Formula C5H13O2PS
Molecular Weight 168.2 g/mol
CAS No. 6996-81-2
Cat. No. B1205570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-Diethyl methylphosphonothioate
CAS6996-81-2
Synonyms(C2H5O)2P(S)CH3
DEMPT cpd
O,O-diethyl methylphosphonothioate
Molecular FormulaC5H13O2PS
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCCOP(=S)(C)OCC
InChIInChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3
InChIKeyGEDUXIUTPVHAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O'-Diethyl Methylphosphonothioate (CAS 6996-81-2): A Procurement-Focused Baseline for an Organophosphorus Building Block


O,O'-Diethyl methylphosphonothioate (DEMPT) is an organophosphorus compound of the phosphonothioate class [1], characterized by the molecular formula C5H13O2PS and a molecular weight of 168.19 g/mol [2]. As a liquid with a purity specification of 97% from commercial sources , it serves as a key building block in organic synthesis and as a precursor for more complex phosphorus-containing molecules [3]. Its structure, featuring a thiophosphoryl (P=S) group, distinguishes it from its oxygen analog, O,O-diethyl methylphosphonate . This compound is also recognized for its relevance to the Chemical Weapons Convention (CWC) as a precursor and simulant for V-series nerve agents [4].

Synthesis Organophosphorus building block with P=S reactivity distinct from P=O analogs
Environmental fate Characterized OH radical kinetics support atmospheric modeling studies
CWC research CWC-related precursor for verification and reference standard synthesis
Analytical Distinct physical properties enable GC/MS and NMR method development

Why O,O'-Diethyl Methylphosphonothioate Cannot Be Interchanged with Its P=O or Isomeric Analogs


The substitution of O,O'-diethyl methylphosphonothioate (DEMPT) with its direct oxygen analog, O,O-diethyl methylphosphonate, or its S-isomer, O,S-diethyl methylphosphonothioate, is not scientifically defensible. The presence of the P=S bond fundamentally alters the compound's electronic structure and reactivity profile [1]. This manifests in distinct physical properties—such as a lower boiling point (76-79 °C/13 mmHg) compared to the phosphonate's 194 °C—which directly impacts handling, formulation, and analytical detection . Critically, the P=S bond is more resistant to enzymatic hydrolysis by phosphatases than the P=O bond, conferring different stability in biological matrices . Furthermore, DEMPT's atmospheric fate, defined by an estimated tropospheric lifetime of ~50 minutes upon reaction with OH radicals [2], is distinct from its analogs, affecting environmental risk assessments. Finally, its specific role as a CWC-related precursor [3] imposes a unique regulatory and procurement compliance burden not shared by all class members.

DEMPT (P=S)
P=O methylphosphonate
Electronic structure, boiling point, and enzymatic stability differ; analytical and reactivity profiles may not transfer directly.
O,O-diethyl isomer
O,S-diethyl isomer
Isomeric sulfur linkage changes reactivity, physical properties, and regulatory classification context.

Quantitative Differentiation Evidence for O,O'-Diethyl Methylphosphonothioate (CAS 6996-81-2)


Enhanced Reactivity with Hydroxyl Radicals: A 2.6-Fold Higher Rate Constant vs. TEPT

O,O'-Diethyl methylphosphonothioate (DEMPT) reacts significantly faster with atmospheric hydroxyl (OH) radicals than the related phosphorothioate O,O,O-triethyl phosphorothioate (TEPT). At 296 ± 2 K, the measured second-order rate constant for DEMPT + OH is 20.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to 7.92 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for TEPT + OH [1]. This 2.6-fold difference in reactivity dictates its shorter atmospheric lifetime and distinct degradation pathway.

OH Rate Constant
Head-to-head
20.4×10-11 cm3 molec-1 s-1 vs. 7.92 (TEPT)
2.58-fold higher
Supports atmospheric fate modeling
Gas phase, 296 ± 2 K
Atmospheric Chemistry Environmental Fate Kinetics

Atmospheric Persistence: A 50-Minute Tropospheric Lifetime Based on OH Reactivity

The tropospheric lifetime of O,O'-diethyl methylphosphonothioate (DEMPT) with respect to its reaction with OH radicals is estimated to be approximately 50 minutes [1]. This value, derived from theoretical calculations of the reaction kinetics, provides a quantitative benchmark for its environmental persistence. While direct experimental lifetime data for close structural analogs under identical conditions is not available in the primary literature, this calculated value serves as a key differentiator from more persistent organophosphates.

Atmospheric Lifetime
Class-level
~50 min (estimated)
Estimated persistence context; requires experimental validation
Theoretical DFT estimation
Environmental Chemistry Atmospheric Lifetime Theoretical Chemistry

Physical Property Divergence: Distinct Boiling Point and Density vs. P=O Analog

O,O'-Diethyl methylphosphonothioate (DEMPT) exhibits markedly different physical properties compared to its oxygen analog, O,O-diethyl methylphosphonate. DEMPT has a boiling point of 76-79 °C at 13 mmHg (lit.) and a density of 1.055 g/mL at 25 °C (lit.) . In contrast, O,O-diethyl methylphosphonate has a significantly higher boiling point of 194 °C (lit.) and a lower density of 1.041 g/mL at 25 °C (lit.) .

Boiling Point
Head-to-head
76–79 °C/13 mmHg (P=S)
vs. 194 °C (P=O analog)
Supports analytical differentiation
Literature values
Analytical Chemistry Process Chemistry Physical Properties

Defined Product Channel in Atmospheric Degradation: 21% Yield of (C2H5O)2P(O)CH3

The gas-phase reaction of O,O'-diethyl methylphosphonothioate (DEMPT) with OH radicals yields (C2H5O)2P(O)CH3 (diethyl methylphosphonate) as a major product with a quantifiable yield of 21 ± 4% [1]. This specific transformation pathway and yield are distinct from those of other organothiophosphates, such as TEPT, which has been shown to yield (C2H5O)3PO (54–62% yield) [1]. This difference in product distribution is a direct consequence of the initial reaction mechanism.

Degradation Product
Head-to-head
(C2H5O)2P(O)CH3 21±4% yield
TEPT yields (C2H5O)3PO 54–62%
Marker for environmental tracking
API-MS, GC analysis
Environmental Chemistry Mechanistic Studies Atmospheric Fate

Regulatory Relevance: A CWC-Related Precursor with Defined Synthesis Parameters

O,O'-Diethyl methylphosphonothioate (DEMPT) is explicitly identified as a precursor to chemicals listed in the Chemical Weapons Convention (CWC) Annex on Chemicals, including the nerve agent VX [1]. Its synthesis from O,O'-diethyl methylphosphonate using Lawesson's reagent is a well-documented process, with studies optimizing parameters such as temperature, solvent, and reaction time in sealed pressure tubes [1]. This regulatory status and defined synthetic pathway create a specific procurement and handling context that is not applicable to many other organophosphorus building blocks.

Regulatory Status
Supporting evidence
CWC-related precursor
Mandates specific compliance and procurement protocols
Synthesis from P=O analog with Lawesson's reagent
Regulatory Compliance CWC Synthetic Chemistry

Targeted Application Scenarios for O,O'-Diethyl Methylphosphonothioate Based on Verified Evidence


Atmospheric Chemistry and Environmental Fate Modeling

This compound is an ideal candidate for studies investigating the atmospheric degradation of organophosphorus compounds. The well-characterized kinetics of its reaction with OH radicals, including the specific rate constant (20.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and a defined major product yield (21 ± 4% yield of (C2H5O)2P(O)CH3), provide a robust, quantitative foundation for computational modeling and experimental validation [1]. Its estimated tropospheric lifetime of approximately 50 minutes [2] allows for tractable experimental timescales in smog chamber studies.

CWC Compliance and Verification Research

Given its explicit designation as a CWC-related precursor, this compound is essential for laboratories engaged in the synthesis and analysis of CWC Schedule 2 chemicals and their markers [3]. The optimized synthetic route from O,O-diethyl methylphosphonate using Lawesson's reagent in sealed tubes [3] provides a controlled and reproducible method for generating reference standards, which are critical for the proficiency testing and validation of analytical methods used by OPCW-designated laboratories.

Method Development for GC/MS and NMR Analysis

Its distinct physical properties, including a boiling point of 76-79 °C/13 mmHg and density of 1.055 g/mL , make O,O'-diethyl methylphosphonothioate a suitable reference compound for developing and optimizing gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) methods tailored for volatile, sulfur-containing organophosphates. The availability of high-resolution NMR data [4] further supports its use as a spectral calibration standard.

Synthesis of Advanced Organophosphorus Building Blocks

As a commercially available phosphonothioate building block with 97% purity , this compound serves as a reliable starting material for the synthesis of more complex thiophosphorus compounds. Its differential reactivity compared to phosphonates, driven by the P=S bond, enables the creation of diverse molecular architectures that are valuable in agrochemical and pharmaceutical research [5].

Application
Selection Property
Validation Focus
Atmospheric chemistry modeling
OH radical reactivity profile
Model validation with kinetic and product data
CWC verification research
CWC Schedule 2 precursor status
Reference standard synthesis and analytical verification
GC/MS and NMR method development
Distinct physical constants (BP, density)
Spectral calibration and method accuracy
Advanced thiophosphorus synthesis
P=S building block reactivity
Purity and structural identity confirmation

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